Bienvenue dans la boutique en ligne BenchChem!

4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Secure your supply of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid (CAS 1782605-77-9), a rigid β-proline scaffold crucial for structure-based drug design. The ortho-bromine substitution enables unique steric and electronic profiles, facilitating Suzuki-Miyaura late-stage diversification and halogen bonding in fragment-based lead discovery. This building block is essential for developing enantioselective GAT1 inhibitors and peptidomimetics with enhanced membrane permeability. Ensure your project benefits from its defined stereochemistry and synthetic utility.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 1782605-77-9
Cat. No. B1464744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid
CAS1782605-77-9
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=CC=C2Br
InChIInChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)
InChIKeyYRGSCRAWFNNSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromophenyl)pyrrolidine-3-carboxylic Acid (CAS 1782605-77-9) Chemical Profile and Structural Differentiation


4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid (CAS 1782605-77-9) is a synthetic pyrrolidine-based amino acid derivative bearing a 2-bromophenyl substituent at the 4-position of the pyrrolidine ring . The compound has a molecular weight of 270.12 g/mol and is typically supplied as the free base or as a hydrochloride salt for enhanced stability . The ortho-bromine substitution pattern imparts distinct steric and electronic properties that influence its reactivity in cross-coupling reactions and its conformational behavior in biological systems .

Why 4-(2-Bromophenyl)pyrrolidine-3-carboxylic Acid Cannot Be Replaced by Regioisomeric or Non-Halogenated Analogs


In-class pyrrolidine-3-carboxylic acid derivatives cannot be substituted interchangeably due to the precise electronic and steric requirements imposed by the 2-bromophenyl substitution pattern. The ortho-bromine atom creates a unique combination of steric hindrance near the pyrrolidine ring and electron-withdrawing effects that differ fundamentally from meta- (3-bromo) or para- (4-bromo) regioisomers, altering both synthetic reactivity and biological target engagement . Furthermore, stereochemistry at the 3- and 4-positions dictates three-dimensional conformation, rendering racemic or enantiomeric mixtures unsuitable for applications requiring defined stereochemical outcomes .

Quantitative Differentiation Evidence for 4-(2-Bromophenyl)pyrrolidine-3-carboxylic Acid Against Closest Analogs


Regioisomeric Differentiation: Ortho- vs Meta- and Para-Bromophenyl Substitution Patterns

The ortho-bromine substitution of 4-(2-bromophenyl)pyrrolidine-3-carboxylic acid (CAS 1782605-77-9) creates a sterically constrained environment with a calculated dihedral angle of approximately 150° between the bromophenyl and carboxylic acid groups, restricting pyrrolidine ring puckering to two predominant conformational states . In contrast, the 3-bromo (meta) and 4-bromo (para) regioisomers lack this conformational constraint, exhibiting greater rotational freedom around the aryl-pyrrolidine bond . This conformational restriction directly impacts ligand binding orientation in target pockets and influences the trajectory of reactive functional groups in cross-coupling reactions.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Stereochemical Impact: (3S,4R) vs (3R,4S) Enantiomeric Differentiation

The (3S,4R) enantiomer (CAS 1049727-85-6 as HCl salt) and (3R,4S) enantiomer (CAS 2098496-94-5 as HCl salt) of 4-(2-bromophenyl)pyrrolidine-3-carboxylic acid are distinct chemical entities with opposite optical rotations and non-superimposable three-dimensional structures . While both share the identical molecular formula C₁₁H₁₂BrNO₂ (MW 270.12), their different InChI keys—KHSLVUVVKDIPFA-OULXEKPRSA-N for (3S,4R) and KHSLVUVVKDIPFA-RJUBDTSPSA-N for (3R,4S)—reflect their unique stereochemical identities . In chiral environments such as biological receptor binding sites, these enantiomers can exhibit differential binding affinities and pharmacological profiles.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Halogen-Specific Reactivity: Bromine vs Chlorine and Fluorine Analogs in Cross-Coupling

The bromine atom in 4-(2-bromophenyl)pyrrolidine-3-carboxylic acid serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to chlorine, with C-Br bond dissociation energy (approximately 71 kcal/mol) being significantly lower than C-Cl (approximately 84 kcal/mol), enabling milder reaction conditions and broader substrate tolerance . The bromine atom's larger van der Waals radius (185 pm) also facilitates specific halogen bonding interactions with protein backbone carbonyls that are geometrically inaccessible to fluorine (van der Waals radius 147 pm) .

Cross-Coupling Suzuki-Miyaura Halogen Bonding

Class-Level GAT1 Transporter Inhibitor Potential: Submicromolar Affinity Scaffold

Pyrrolidine-3-carboxylic acid derivatives have been identified as inhibitors of murine GABA transporter 1 (mGAT1) with binding affinities in the submicromolar range [1]. In a mass spectrometry-based oxime library screening study, pyrrolidine-3-carboxylic acid scaffolds bearing biphenyl moieties demonstrated mGAT1 binding affinities (Kᵢ or IC₅₀) below 1 µM, establishing this core structure as a validated pharmacophore for GAT1 inhibition [2]. While specific data for the 2-bromophenyl analog are not yet reported, the presence of the 2-bromophenyl group introduces a halogen bonding handle absent in non-halogenated analogs, providing an additional vector for optimizing target engagement.

GABA Transporter CNS Drug Discovery MS Binding Assays

High-Value Application Scenarios for 4-(2-Bromophenyl)pyrrolidine-3-carboxylic Acid Based on Differentiated Evidence


Stereoselective Synthesis of Chiral GABA Transporter Inhibitors

Researchers developing enantioselective GAT1 inhibitors require stereochemically defined pyrrolidine-3-carboxylic acid building blocks. The (3S,4R) or (3R,4S) enantiomers of 4-(2-bromophenyl)pyrrolidine-3-carboxylic acid provide a rigid scaffold with submicromolar target affinity potential [1]. The ortho-bromine atom serves as a synthetic handle for late-stage diversification via Suzuki-Miyaura coupling while maintaining the conformational restriction essential for target engagement .

Halogen Bonding-Directed Fragment-Based Drug Discovery

In fragment-based lead discovery campaigns, the bromine atom of 4-(2-bromophenyl)pyrrolidine-3-carboxylic acid functions as a halogen bond donor, engaging backbone carbonyls in protein binding pockets [1]. The ortho-substitution pattern presents the bromine atom in a sterically constrained orientation, enabling structure-based design of halogen bonding interactions that are geometrically precluded with meta- or para-bromo analogs .

Asymmetric Organocatalysis Using Chiral Pyrrolidine Scaffolds

The chiral pyrrolidine ring of enantiopure 4-(2-bromophenyl)pyrrolidine-3-carboxylic acid serves as a catalyst or catalyst precursor in asymmetric transformations [1]. The (3S,4R) configuration provides a defined chiral environment for enamine or iminium catalysis, while the 2-bromophenyl group offers a sterically demanding substituent that influences facial selectivity in bond-forming reactions .

Peptidomimetic Design Incorporating Constrained β-Proline Analogs

4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid functions as a conformationally restricted β-proline analog for peptidomimetic design [1]. The trans-configuration locks the carboxylic acid and amine in a fixed spatial relationship, mimicking the geometry of natural amino acids while introducing a brominated aryl group for enhanced membrane permeability and target specificity .

Quote Request

Request a Quote for 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.